molecular formula C14H11N B151210 4-Biphenylacetonitrile CAS No. 31603-77-7

4-Biphenylacetonitrile

Cat. No. B151210
CAS RN: 31603-77-7
M. Wt: 193.24 g/mol
InChI Key: HSZCNGTZJWZAMF-UHFFFAOYSA-N
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Description

4-Biphenylacetonitrile is a chemical compound that is structurally characterized by the presence of a biphenyl moiety linked to an acetonitrile group. While the provided papers do not directly discuss 4-Biphenylacetonitrile, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Biphenylacetonitrile.

Synthesis Analysis

The synthesis of related arylacetonitriles is well-documented. For instance, the synthesis of 4-Phenyl-3-oxobutanenitrile involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin involves multiple steps, including protection, reduction, chloridization, and nitrilation . These methods could potentially be adapted for the synthesis of 4-Biphenylacetonitrile by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of arylacetonitriles can be studied using various spectroscopic techniques. For example, the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion were studied using quantitative IR spectra and ab initio force field calculations . The conversion of the molecule to a carbanion results in significant spectral and structural changes. These findings suggest that the molecular structure of 4-Biphenylacetonitrile could also be studied using similar methods to understand its electronic and geometric properties.

Chemical Reactions Analysis

Arylacetonitriles participate in various chemical reactions. Nitrophenylacetonitriles, for example, can act as nucleophiles in organocatalytic Michael additions to alpha,beta-unsaturated aldehydes . The presence of a nitro group on the phenyl ring serves as a temporary activating group, allowing for further transformations. This indicates that 4-Biphenylacetonitrile may also undergo similar nucleophilic addition reactions, depending on the presence of activating or deactivating groups on the biphenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylacetonitriles can be influenced by their molecular structure. The molecular complexes of biphenyl-4,4'-dicarbonitrile with metal chlorides show different physical properties and catalytic activities in polymerization reactions . This suggests that the physical properties of 4-Biphenylacetonitrile could be modified by forming complexes with metals or other chemical entities. Additionally, the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid using whole cell arylacetonitrilase demonstrates the potential for enzymatic reactions involving arylacetonitriles .

Scientific Research Applications

Electrochemical Studies

4-Biphenylacetonitrile derivatives have been extensively studied in the realm of electrochemistry. For instance, the electrochemical oxidation mechanism of diphenylamine derivatives, including 4-aminodiphenylamine, was meticulously investigated in acetonitrile solutions. Techniques such as voltammetry and controlled potential electrolysis revealed a complex oxidation process involving a proton ejection and subsequent polymerization of the oxidized product, highlighting the intricate redox behavior of these compounds in electrochemical systems (Saber, Farsang, & Ladányi, 1972).

Photocatalytic Reactions

4-Biphenylacetonitrile has been utilized in photocatalytic reactions. Research demonstrated the potential of 4-chloro-N,N-dimethylaniline in acetonitrile to undergo heterolytic dehalogenation when irradiated in the presence of benzene and various alkenes. This process, which forms 4-(dimethylamino)biphenyl among other products, signifies the utility of 4-Biphenylacetonitrile in photochemically driven synthetic applications (Fagnoni, Mella, & Albini, 1999).

Synthesis of Aryl- and Alkylanilines

The photoheterolysis of haloanilines in acetonitrile in the presence of aromatics and alkenes has been studied, leading to the formation of aryl- and alkylanilines. This synthesis route, involving the dehalogenation of 4-fluoroaniline and the subsequent trapping of the cation, underlines the role of 4-Biphenylacetonitrile in the efficient production of these valuable chemical entities (Fagnoni, Mella, & Albini, 1999).

Cyanation of Alkyl Halides and Sulfonates

Another significant application of 4-Biphenylacetonitrile is in the cyanation of alkyl halides and sulfonates using trimethylsilyl cyanide. This methodology has been shown to produce various nitrile compounds in good to excellent yields, highlighting the versatility and efficiency of 4-Biphenylacetonitrile in synthetic chemistry (Yabe, Mizufune, & Ikemoto, 2009).

Chemical Reactivity and Synthesis

4-Biphenylacetonitrile demonstrates notable chemical reactivity, serving as a precursor in various synthesis pathways. For example, a new synthetic route for an anti-inflammatory analgesic drug was developed using phenylacetonitrile, showcasing the compound's utility in medicinal chemistry (Yong, 2001).

Safety And Hazards

4-Biphenylacetonitrile is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(4-phenylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZCNGTZJWZAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185492
Record name 4-Cyanomethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylacetonitrile

CAS RN

31603-77-7
Record name NSC 114981
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylacetonitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyanomethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylacetonitrile
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Synthesis routes and methods

Procedure details

Potassium cyanide (2.6g) was added to a stirred, two-phase mixture of 4-(chloromethyl)biphenyl (2.02g) and tetrabutyl ammonium hydrogen sulphate (200 mg) in dichloromethane (50 ml). The reaction mixture was stirred at ambient temperature for 36 hours. The organic layer was separated and washed with water (10 ml), dried (MgS04) and evaporated to give a solid residue which was crystallised from n-hexane to give 4-(cyanomethyl)biphenyl (1.3g) as a solid, m.p. 95° C.; microanalysis, found: C, 86.3; H, 5.7; N, 7.2%; C14H11N .O.1H2O requires C, 86.2; H, 5.7; N, 7.18%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Gonca, ÜG Baklacı, HA Dinçer - Polyhedron, 2008 - Elsevier
… A slurry of 4-biphenylacetonitrile (1.0 g, 5.2 mmol) and iodine (1.313 g, 5.200 mmol) in 1:1 Et 2 O–MeOH (20 ml) was allowed to reflux under nitrogen for 1 h. The solution was cooled to …
Number of citations: 31 www.sciencedirect.com
A Picchi, Q Wang, F Ventura, C Micheletti, J Heijkoop… - Polymers, 2023 - mdpi.com
… We propose a novel TPE fluorophore (TPE-BPAN) bearing two dimethylamino push and a 4-biphenylacetonitrile pull moieties with the typical AIE characteristics in solution and in the …
Number of citations: 9 www.mdpi.com
W Luo, X Xu, Y Tang, Z Wu, G Wang - Science China Materials, 2023 - Springer
… The novel photo- and pH-responsive Z-BDPA was facilely synthesized in one-step through the simple Knoevenagel condensation reaction between 4-biphenylacetonitrile and 4-(die…
Number of citations: 4 link.springer.com
YY Kong, ZX Wang - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… The reaction of 4-biphenylacetonitrile (1 a) with 3-pentanol (2 a) was chosen as a model … [Ir(OH)(cod)] 2 was first tested to catalyze the reaction of 4-biphenylacetonitrile (1 a) with 3-…
Number of citations: 10 onlinelibrary.wiley.com
RA Rossi, RH De Rossi, AF Lopez - The Journal of Organic …, 1976 - ACS Publications
… 9phenanthrylacetonitrile recrystallized from petroleum ether,mp 96-97 C (lit.16 mp 96.5-97 C), NMR 3.90 (s, 2 H), 7.38-7.88(m, 7 H), and 8.28-8.72 ppm (m, 2 H); 4-biphenylacetonitrile, …
Number of citations: 46 pubs.acs.org
JK Lee, SC Yu - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
Self assembled monolayers (SAMs) are surfaces on which a sin 이 e layer of molecules is formed when a solution of the desired molecule is dropped onto the substrate surface. A …
Number of citations: 2 koreascience.kr
G Ortar, MG Cascio, AS Moriello, M Camalli… - European journal of …, 2008 - Elsevier
… Refluxing the commercially available 4-biphenylacetonitrile 19 with tri-n-butyltin azide [27], followed by an acidic hydrolysis step to remove the tin group from the tetrazole ring and …
Number of citations: 78 www.sciencedirect.com
X Yang, L Lan, L Li, J Yu, X Liu, Y Tao, QH Yang… - Nature …, 2023 - nature.com
… 4-Biphenylacetonitrile and 9-anthraldehyde were added to methanol, followed by NaOH, and stirred for 4 h at room temperature. The resulting crude product was purified by column …
Number of citations: 1 www.nature.com
S Thiyagarajan, RV Sankar, PK Anjalikrishna… - ACS …, 2022 - ACS Publications
… When 4-biphenylacetonitrile reacted with 2-phenylprop-2-en-1-ol, the corresponding product 48 was isolated in 71% yield. Remarkably, a reaction of 1,4-phenylendiacetonitrile with …
Number of citations: 14 pubs.acs.org
JP Alexander, BF Cravatt - Journal of the American Chemical …, 2006 - ACS Publications
How lipid transmitters move within and between cells to communicate signals remains an important and largely unanswered question. Integral membrane transporters, soluble lipid-…
Number of citations: 167 pubs.acs.org

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